REACTION_CXSMILES
|
N1(CC2N(N)[C:12]3[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=3OC2)CCOCC1.C(N(CC1CN(N)C2C=[CH:33][CH:34]=[CH:35][C:27]=2[O:26]1)CC)C.NCC1CN(N)[C:41]2[CH:45]=CC=[CH:48][C:40]=2O1.CNCC1CN(N)C2C=CC=CC=2[O:53]1.N1(CC2CN(N)C3C=CC=CC=3O2)CCSCC1.N1(CC2CN(N)C3C=CC=CC=3O2)CCCC1.N1(CC2CN(N)C3C=CC=CC=3O2)CCC1.CN1CCN(CC2CN(N)C3C=CC=CC=3O2)CC1.N1CCCNCC1CC1CN(N)C2C=CC=CC=2O1.COC1C=CC(C(=O)CC(=O)CC)=CC=1>>[C:15]1([C:27](=[O:26])[CH2:35][C:34](=[O:53])[CH3:33])[C:12]2[C:11](=[CH:48][CH:40]=[CH:41][CH:45]=2)[CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CC1COC2=C(N1N)C=CC=C2
|
Name
|
2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CNCCC1)CC1OC2=C(N(C1)N)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC(CC)=O)=O
|
Name
|
2-(1-piperidinylmethyl)-4-amino-5 3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC1OC2=C(N(C1)N)C=CC=C2
|
Name
|
2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1OC2=C(N(C1)N)C=CC=C2
|
Name
|
2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC1OC2=C(N(C1)N)C=CC=C2
|
Name
|
2-(4-thiomorpholinyl-methyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCSCC1)CC1OC2=C(N(C1)N)C=CC=C2
|
Name
|
2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CC1OC2=C(N(C1)N)C=CC=C2
|
Name
|
2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCC1)CC1OC2=C(N(C1)N)C=CC=C2
|
Name
|
2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CC1OC2=C(N(C1)N)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(CC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |